molecular formula C18H20N2O3 B2482049 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one CAS No. 941890-01-3

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2482049
CAS No.: 941890-01-3
M. Wt: 312.369
InChI Key: PORUXYQDEFIZJC-UHFFFAOYSA-N
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Description

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one is a fascinating chemical compound with unique properties that make it a promising candidate for various scientific research applications. This compound is characterized by its complex structure, which includes a naphthoyl group and a piperazinone ring, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxy-2-naphthoyl)-3,4-dihydro-2(1H)-quinoxalinone
  • 4-{[(3-Methoxy-2-naphthoyl)carbamothioyl]amino}benzoic acid
  • 3-({[(3-Methoxy-2-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Uniqueness

Compared to similar compounds, 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its specific naphthoyl and piperazinone moieties contribute to its versatility and potential in various applications.

Properties

IUPAC Name

4-(3-methoxynaphthalene-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2)17(22)19-8-9-20(18)16(21)14-10-12-6-4-5-7-13(12)11-15(14)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUXYQDEFIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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